(3R)-3-(tert-butoxy)pyrrolidine hydrochloride

Catalog No.
S13989133
CAS No.
M.F
C8H18ClNO
M. Wt
179.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-3-(tert-butoxy)pyrrolidine hydrochloride

Product Name

(3R)-3-(tert-butoxy)pyrrolidine hydrochloride

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxy]pyrrolidine;hydrochloride

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

InChI

InChI=1S/C8H17NO.ClH/c1-8(2,3)10-7-4-5-9-6-7;/h7,9H,4-6H2,1-3H3;1H/t7-;/m1./s1

InChI Key

FZIWSCKEDNWENP-OGFXRTJISA-N

Canonical SMILES

CC(C)(C)OC1CCNC1.Cl

Isomeric SMILES

CC(C)(C)O[C@@H]1CCNC1.Cl

(3R)-3-(tert-butoxy)pyrrolidine hydrochloride is a chemical compound that belongs to the pyrrolidine class of compounds. Pyrrolidine is a five-membered nitrogen-containing heterocycle widely recognized for its diverse biological activities and applications in medicinal chemistry. The specific structure of (3R)-3-(tert-butoxy)pyrrolidine hydrochloride features a tert-butoxy group attached to the third carbon of the pyrrolidine ring, enhancing its stability and lipophilicity, which are crucial for its biological interactions and applications in drug design and synthesis.

  • Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can convert it into different amine derivatives, typically employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The tert-butoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups under suitable conditions. Common reagents for substitution include alkyl halides or acyl chlorides.

The biological activity of (3R)-3-(tert-butoxy)pyrrolidine hydrochloride is primarily attributed to its interaction with various molecular targets. The compound has shown potential in modulating enzyme activities and receptor interactions, which are essential for therapeutic effects. Its enhanced lipophilicity due to the tert-butoxy group facilitates its penetration into biological membranes, thereby improving bioavailability. Studies have indicated that pyrrolidine derivatives exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects .

The synthesis of (3R)-3-(tert-butoxy)pyrrolidine hydrochloride typically involves several steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amino alcohols or amino acids under acidic or basic conditions.
  • Introduction of the tert-Butoxy Group: The tert-butoxy group is introduced via nucleophilic substitution reactions using tert-butyl halides or tert-butyl alcohol in the presence of a strong base.
  • Formation of Hydrochloride Salt: The final product is obtained by reacting (3R)-3-(tert-butoxy)pyrrolidine with hydrochloric acid, resulting in the formation of the hydrochloride salt, which enhances solubility and stability.

(3R)-3-(tert-butoxy)pyrrolidine hydrochloride has several applications in both research and industry:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceuticals due to its unique structural properties.
  • Chemical Research: Its reactivity allows it to be used in studies exploring new synthetic pathways and

Interaction studies involving (3R)-3-(tert-butoxy)pyrrolidine hydrochloride focus on its binding affinity and activity against specific biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with enzymes and receptors at a molecular level.
  • In Vitro Assays: To evaluate its pharmacological effects on various cell lines or biological systems.
  • Structure-Activity Relationship Studies: To understand how modifications to the compound's structure influence its biological activity .

Several compounds share structural similarities with (3R)-3-(tert-butoxy)pyrrolidine hydrochloride, each exhibiting unique properties:

Compound NameStructure SimilarityUnique Features
(3R)-3-(tert-butoxy)pyrrolidineSame pyrrolidine ringLacks hydrochloride salt
(3R)-3-(tert-butoxy)pyrrolidine oxalic acidSame core structure with oxalic acidEnhanced solubility due to oxalate salt
(3R)-3-(tert-butoxy)pyrrolidine sulfateSimilar structure with sulfate saltDifferent solubility and stability characteristics

The uniqueness of (3R)-3-(tert-butoxy)pyrrolidine hydrochloride lies in its specific tert-butoxy substitution on the pyrrolidine ring, which imparts distinct chemical reactivity and biological activity compared to other derivatives. This makes it valuable for specialized applications in both research and industrial contexts .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

179.1076919 g/mol

Monoisotopic Mass

179.1076919 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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